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molecular formula C13H12N2O2 B7894640 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-

Cat. No. B7894640
M. Wt: 228.25 g/mol
InChI Key: PTWYCNZHLBDYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312234B2

Procedure details

Using General Procedure F: Reaction of (4-Amino-phenyl)-methanol (200 mg, 1.63 mmol), picolinic acid (217 mg, 1.79 mmol), 1-hydroxybenzotriazole (242 mg, 1.79 mmol), 4-methyl morpholine (269 uL, 2.45 mmol) and EDCI (343 mg, 1.79 mmol) for 24 h at room temperature, gave the title compound (342 mg, 92%) as a red solid. 1H NMR (300 MHz, CDCl3) δ 4.70 (d, 2H, J=3.9 Hz), 7.41 (d, 2H, J=8.4 Hz), 7.50 (ddd, 1H, J=7.5, 4.8, 1.3 Hz), 7.79 (d, 2H, J=8.4 Hz), 7.92 (ddd, 1H, J=7.5, 7.5, 4.5 Hz), 8.31 (d, 1H, J=6.0 Hz), 10.06 (br s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
269 μL
Type
reactant
Reaction Step One
Name
Quantity
343 mg
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16](O)=[O:17].ON1C2C=CC=CC=2N=N1.CN1CCOCC1.CCN=C=NCCCN(C)C>>[OH:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:16]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][N:10]=2)=[O:17])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CO
Name
Quantity
217 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
242 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
269 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
343 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 342 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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